1-Bromo-3-(2-bromo-1-methoxyethyl)benzene

Description

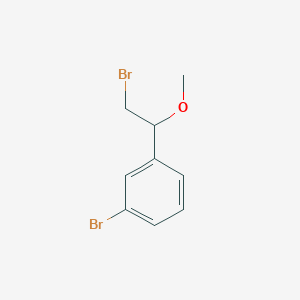

1-Bromo-3-(2-bromo-1-methoxyethyl)benzene is a dibrominated aromatic compound featuring a bromine atom on the benzene ring and a secondary bromine on a methoxyethyl substituent. Its molecular formula is C₉H₉Br₂O, with a molecular weight of 286.98 g/mol. The methoxy group (-OCH₃) is electron-donating, influencing the ring's electronic properties, while the two bromine atoms enhance its reactivity in substitution and coupling reactions. Its applications may include serving as an intermediate in pharmaceuticals or agrochemicals, given the utility of brominated aromatics in medicinal chemistry .

Properties

Molecular Formula |

C9H10Br2O |

|---|---|

Molecular Weight |

293.98 g/mol |

IUPAC Name |

1-bromo-3-(2-bromo-1-methoxyethyl)benzene |

InChI |

InChI=1S/C9H10Br2O/c1-12-9(6-10)7-3-2-4-8(11)5-7/h2-5,9H,6H2,1H3 |

InChI Key |

INEVGPZOPQRVIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(CBr)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-bromo-1-methoxyethyl)benzene can be synthesized through the bromination of benzene derivatives. The typical method involves the reaction of a phenyl compound with a brominating agent . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-bromo-1-methoxyethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Substitution: Formation of phenols or amines.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3-(2-bromo-1-methoxyethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-bromo-1-methoxyethyl)benzene involves electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, facilitating the formation of a positively charged benzenonium intermediate . This intermediate undergoes further reactions, leading to the substitution of the bromine atoms with other functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Benzene Derivatives with Alkoxy/Ether Substituents

Key Insights :

- Electronic Effects : Methoxy groups (e.g., in the target compound) increase electron density on the benzene ring, favoring electrophilic substitutions, whereas electron-withdrawing groups (e.g., sulfonyl in ) reduce reactivity .

- Reactivity : Compounds with multiple halogens (e.g., 9d and ) are prone to stepwise substitutions, enabling modular synthesis. The target compound’s secondary bromine may undergo elimination or nucleophilic attack under basic conditions.

- Solubility : Longer alkyl chains (e.g., butoxy in ) enhance lipophilicity, while polar substituents (e.g., methoxy) improve aqueous solubility.

Halogenated Benzene Derivatives with Heteroatoms

Key Insights :

- Fluorine Substituents : Fluorine atoms (e.g., in ) enhance metabolic stability and bioavailability in drug candidates, contrasting with bromine’s role in facilitating cross-coupling reactions .

- Synthetic Utility : The target compound’s bromine atoms are more reactive than fluorine in metal-catalyzed couplings (e.g., Suzuki, Negishi) but less stable under harsh conditions .

Data Tables

Table 1: Physical Properties Comparison

Biological Activity

1-Bromo-3-(2-bromo-1-methoxyethyl)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic properties and interactions with biological macromolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in various fields.

This compound has a complex structure characterized by the presence of bromine and methoxy substituents on a benzene ring. Its molecular formula is , and it exhibits unique chemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 292.99 g/mol |

| Melting Point | Not determined |

| Boiling Point | Not determined |

The biological activity of this compound is primarily attributed to its ability to participate in electrophilic aromatic substitution reactions. The bromine atoms can act as leaving groups, facilitating nucleophilic attacks on the benzene ring. Additionally, the methoxy group can enhance the electron density of the aromatic system, influencing its reactivity and stability.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses broad-spectrum antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It has also demonstrated antifungal activity and effectiveness against parasites such as Leishmania .

- Cytotoxicity : In vitro studies have indicated that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the disruption of cellular processes through interaction with DNA or other critical biomolecules.

Case Studies

Several case studies have explored the biological implications of this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various brominated compounds, including this compound, against resistant strains of Staphylococcus aureus. Results indicated significant inhibition zones, highlighting its potential as a lead compound for antibiotic development .

- Cytotoxic Effects on Cancer Cells : Another investigation assessed the cytotoxicity of this compound on breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic applications.

Synthesis

The synthesis of this compound typically involves bromination reactions under controlled conditions to ensure selectivity. Common methods include:

- Bromination of Methoxyethylbenzene : Utilizing bromine in the presence of Lewis acids such as aluminum bromide or iron to facilitate selective bromination at the desired positions on the benzene ring.

Table 2: Synthesis Overview

| Step | Reagents Used | Conditions |

|---|---|---|

| Bromination | Bromine, AlBr3 or Fe | Controlled temperature |

| Purification | Column chromatography | Solvent system (e.g., CH2Cl2/CH3OH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.